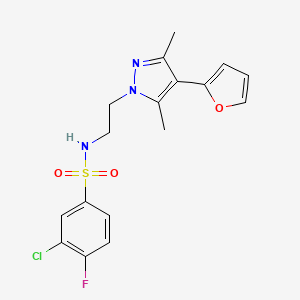
Ethyl 5-chloro-2-(3-(2-(trifluoromethyl)phenyl)ureido)thiazole-4-carboxylate
カタログ番号 B2361092
CAS番号:
1202976-92-8
分子量: 393.77
InChIキー: DQHCUNXSQPHVSR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 5-chloro-2-(3-(2-(trifluoromethyl)phenyl)ureido)thiazole-4-carboxylate is a complex organic compound. It contains a trifluoromethyl group, which is a common functional group in many pharmaceuticals . The compound also contains a thiazole ring, which is a five-membered ring with sulfur and nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, Infrared (IR) spectroscopy can provide information about the functional groups present in the molecule . Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed information about the structure of the molecule, including the positions of the atoms and the types of bonds present .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using various analytical techniques. For instance, the melting point can be determined using a melting point apparatus . The compound’s solubility can be determined using various solvents .科学的研究の応用
Synthesis and Chemical Properties
- Novel thiazole compounds containing an ether structure have been synthesized, showing fungicidal activities, particularly against Gibberella saubinetii and Pellicularia sasakii, highlighting the versatility of thiazole derivatives in developing agricultural chemicals (Qiu Li-ga, 2015).
- The synthesis of 2-aminoethyl-5-carbethoxythiazoles utilizing a Michael-like addition strategy has been reported, showcasing the chemical reactivity of thiazole derivatives and their potential for creating novel compounds (Kenneth M. Boy & J. Guernon, 2005).
Biological Activities and Applications
- Thiazolo[5,4-d]pyrimidines have been synthesized with significant molluscicidal properties, indicating potential applications in controlling schistosomiasis transmission vectors (K. El-bayouki & W. Basyouni, 1988).
- Some thiazole derivatives have demonstrated anti-HSV-1 and cytotoxic activities, suggesting their utility in antiviral research and potential therapeutic applications (K. Dawood et al., 2011).
Drug Discovery and Development
- Novel thiazole derivatives have been explored for their binding profile and drug-likeness against SARS-CoV-2 Mpro, offering insights into their potential as antiviral agents in drug discovery efforts (Lohith Tumakuru Nagarajappa et al., 2022).
特性
IUPAC Name |
ethyl 5-chloro-2-[[2-(trifluoromethyl)phenyl]carbamoylamino]-1,3-thiazole-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClF3N3O3S/c1-2-24-11(22)9-10(15)25-13(20-9)21-12(23)19-8-6-4-3-5-7(8)14(16,17)18/h3-6H,2H2,1H3,(H2,19,20,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQHCUNXSQPHVSR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=N1)NC(=O)NC2=CC=CC=C2C(F)(F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClF3N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された



![N-(1-cyanocyclopentyl)-2-[4,5-dimethyl-1-(2-methylpropyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2361012.png)

![1-(4-bromophenyl)-3-(4-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2361016.png)

![8-isobutyl-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2361019.png)


![2-[2-(2,5-Dimethylphenyl)-2-oxoethyl]-4-propyl-2,4-dihydro[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione](/img/structure/B2361024.png)
![4-Amino-N-[3-(diethylamino)propyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2361026.png)
![7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(3,5-dimethylpiperidin-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2361027.png)

